Anibamine

CCR5 Antagonist HIV Entry Inhibitor Natural Product Screening

Anibamine is a pyridine quaternary alkaloid first isolated from the genus Aniba. It is recognized as the first and only natural product reported to act as an antagonist of the CC-chemokine receptor 5 (CCR5), providing a novel chemical scaffold distinct from synthetic leads.

Molecular Formula C30H50N+
Molecular Weight 424.7 g/mol
Cat. No. B1242653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnibamine
Synonymsanibamine
Molecular FormulaC30H50N+
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C
InChIInChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20-
InChIKeyLOTZSYKJMYSNJV-IKJQKJQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anibamine for CCR5 Antagonist Procurement: Natural Alkaloid Baseline Profile


Anibamine is a pyridine quaternary alkaloid first isolated from the genus Aniba [1]. It is recognized as the first and only natural product reported to act as an antagonist of the CC-chemokine receptor 5 (CCR5), providing a novel chemical scaffold distinct from synthetic leads [2]. Its unique structure, characterized by an indolizinium core with unsaturated side chains, differentiates it from all previously identified small-molecule CCR5 antagonists, which were primarily discovered via high-throughput screening of synthetic libraries [3].

Why Anibamine Cannot Be Substituted by Other CCR5 Antagonists


Generic substitution among CCR5 antagonists is precluded by fundamental differences in molecular architecture and mechanism of action. While synthetic antagonists like Maraviroc and Vicriviroc share a common binding site, Anibamine's unique indolizinium scaffold engages the receptor with distinct binding features [1]. Compared to other natural CCR5 antagonists like Ophiobolin C (IC50 = 40 µM) and 19,20-Epoxycytochalasin Q (IC50 = 60 µM), Anibamine exhibits a 40- to 60-fold improvement in binding affinity (IC50 = 1 µM), establishing it as the superior natural product lead [2]. These chemical and pharmacological differences ensure that Anibamine cannot be functionally replaced by any other known CCR5 antagonist, natural or synthetic, for applications requiring its specific scaffold or biological profile.

Quantitative Differentiation of Anibamine: Direct Evidence vs. Analogs and Alternatives


CCR5 Binding Affinity: Anibamine vs. Other Natural Antagonists

Anibamine demonstrates a 40- to 60-fold higher binding affinity for the CCR5 receptor compared to other natural CCR5 antagonists discovered in the same screening campaign. Specifically, Anibamine competed for binding of 125I-gp120 to human CCR5 with an IC50 of 1 µM, while Ophiobolin C and 19,20-Epoxycytochalasin Q exhibited IC50 values of 40 µM and 60 µM, respectively [1]. This significant potency difference establishes Anibamine as the most promising natural product lead for targeting CCR5.

CCR5 Antagonist HIV Entry Inhibitor Natural Product Screening

Anti-Prostate Cancer Efficacy: Anibamine In Vivo Tumor Growth Inhibition

Anibamine demonstrates significant in vivo anti-tumor activity in a prostate cancer model. At a dose of 0.3 mg/kg, Anibamine reduced the subcutaneous growth of M12 prostate tumors in athymic nude mice by nearly 50% compared to control [1]. This establishes a baseline for evaluating next-generation analogs, where a novel lead compound achieved over 70% tumor growth inhibition at the same dose [1].

Prostate Cancer Tumor Xenograft In Vivo Efficacy

Anti-Plasmodial Potency: Anibamine vs. Drug-Resistant Malaria Parasite

Anibamine exhibits potent activity against the drug-resistant Dd2 strain of Plasmodium falciparum, with an IC50 of 0.170 µM [1]. This potency is noteworthy, as the crude extract from Aniba citrifolia showed an IC50 of less than 1.25 µg/mL, and structure-activity relationship (SAR) studies on 28 analogs revealed that quaternary charged compounds, like Anibamine, are essential for activity, with some analogs achieving IC50 values as low as 58 nM [1].

Malaria Antiplasmodial Agent Drug Resistance

Structural Scaffold Uniqueness: Anibamine vs. Synthetic CCR5 Antagonists

Anibamine possesses a novel structural skeleton that is remarkably different from all lead compounds previously identified as CCR5 antagonists through high-throughput screening [1]. Comparative docking studies with several known CCR5 antagonists in two homology models (based on bovine rhodopsin and human β2-adrenergic receptor) revealed that while Anibamine may share a similar binding site, it also has several unique binding features [1]. This structural divergence is critical, as it offers a new chemotype for exploring CCR5 pharmacology distinct from the well-established class of synthetic antagonists like Maraviroc and Vicriviroc.

Molecular Scaffold Drug Discovery Chemoinformatics

Recommended Procurement-Driven Application Scenarios for Anibamine


Developing Novel Anti-Prostate Cancer Leads via CCR5 Antagonism

Procure Anibamine as a validated starting point for medicinal chemistry campaigns targeting prostate cancer. Evidence shows Anibamine achieves ~50% tumor growth inhibition in vivo at 0.3 mg/kg, with optimized analogs achieving >70% inhibition at the same dose [1]. This scenario is ideal for research groups aiming to build upon a proven natural product scaffold with established in vivo efficacy and a clear structure-activity relationship pathway for improvement.

Investigating CCR5 Biology with a Non-Synthetic Chemical Probe

Utilize Anibamine as a structurally unique tool compound to study CCR5 receptor pharmacology. Its novel alkaloid scaffold differentiates it from all synthetic CCR5 antagonists, enabling the exploration of distinct binding modes and potentially divergent downstream signaling effects [1]. This is critical for academic labs or screening facilities seeking to avoid the intellectual property and commercial constraints often associated with proprietary synthetic leads like Maraviroc or Vicriviroc.

Antimalarial Drug Discovery: Targeting Drug-Resistant P. falciparum

Deploy Anibamine as a privileged scaffold for antimalarial lead generation. It demonstrates potent activity against the drug-resistant Dd2 strain of P. falciparum (IC50 = 0.170 µM), and SAR studies have identified the quaternary charge as a critical determinant for this activity [1]. This makes Anibamine a compelling alternative or adjunct to established antimalarial chemotypes, particularly for programs focused on overcoming resistance mechanisms.

Natural Product Library Screening for GPCR Modulators

Include Anibamine as a key reference compound in natural product libraries designed for G-protein coupled receptor (GPCR) target identification and validation. As the first natural product CCR5 antagonist, it serves as a powerful positive control and a benchmark for discovering new chemotypes from natural sources. Its 40- to 60-fold higher potency compared to other natural CCR5 antagonists (Ophiobolin C, 19,20-Epoxycytochalasin Q) underscores the value of natural product diversity in finding high-quality leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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